molecular formula C17H13FN6S B2427227 3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 924741-89-9

3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2427227
CAS No.: 924741-89-9
M. Wt: 352.39
InChI Key: QWIPQVGQFVJVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic small molecule designed for research applications, built around the [1,2,3]triazolo[4,5-d]pyrimidine scaffold. This fused heterocyclic core is of significant interest in medicinal chemistry and chemical biology for developing potent enzyme inhibitors . Compounds based on this structure have been investigated as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic enzyme that is a promising target for anticancer drug discovery . The incorporation of a pyridine-thioether moiety at the 7-position is a key structural feature, as research indicates that such substituents, particularly 2-thiopyridine, can dramatically improve inhibitory activity against enzymatic targets . Furthermore, derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine core have also been explored as modulators of protein kinases, which are critical regulators in cell signaling pathways . The specific structural attributes of this compound—including the 2-fluorobenzyl group and the (pyridin-2-ylmethyl)thio linker—make it a valuable chemical tool for researchers studying these and other biological targets in areas such as oncology and epigenetics. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6S/c18-14-7-2-1-5-12(14)9-24-16-15(22-23-24)17(21-11-20-16)25-10-13-6-3-4-8-19-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIPQVGQFVJVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=N4)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS Number: 891124-59-7) is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the triazole and pyrimidine moieties with a thioether linkage. The introduction of the 2-fluorobenzyl and pyridin-2-ylmethyl groups enhances its pharmacological profile. The compound's molecular formula is C14H15N5OSC_{14}H_{15}N_5OS with a molecular weight of 301.36 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of triazolopyrimidine derivatives. For example, compounds similar to this compound have shown significant effectiveness against various bacterial strains. The following table summarizes the antimicrobial efficacy observed in related compounds:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
E1Xanthomonas oryzae50 mg/L
E2Ralstonia solanacearum45 mg/L
E3Pseudomonas aeruginosa30 mg/L

These results indicate that modifications in the structure can lead to enhanced antibacterial properties, suggesting potential for agricultural applications as pesticides.

Antimalarial Activity

Another area of interest is the antimalarial activity of triazolopyrimidine derivatives. Compounds with similar scaffolds have been evaluated for their ability to inhibit Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the range of 2.24 to 4.98 μM against falcipain-2, a crucial enzyme in the parasite's lifecycle. This positions them as promising candidates for antimalarial drug development.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds in this class often target enzymes such as falcipain-2 and other proteases critical for pathogen survival.
  • Receptor Modulation : Some derivatives have shown potential in modulating receptor activities involved in cell signaling pathways, which can lead to therapeutic effects in various diseases.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted by Guo et al. (2020) synthesized a series of trifluoromethylpyridine derivatives and evaluated their antibacterial properties against Xanthomonas oryzae and Ralstonia solanacearum. The findings indicated that structural modifications significantly influenced their antibacterial potency .
  • Antimalarial Screening : Another research effort focused on a library of triazolopyrimidine compounds, revealing several candidates with notable antimalarial activity against Plasmodium falciparum. The study emphasized structure-activity relationships that could guide further optimization for drug development .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as a kinase inhibitor, which is crucial in the treatment of various cancers. Kinases are enzymes that play a key role in cell signaling pathways that regulate cell growth and survival. Inhibiting these enzymes can lead to reduced proliferation of cancer cells and promote apoptosis.

Case Study:
A study demonstrated that derivatives of triazolo[4,5-d]pyrimidine exhibited potent inhibitory effects on specific kinases involved in oncogenic signaling pathways. The mechanism involves binding to the active site of the kinase, thereby blocking its activity and leading to cancer cell death .

Interaction with Biological Pathways

Research indicates that this compound can modulate various biological pathways, making it a candidate for therapeutic development beyond oncology.

Application:
It is being explored for its role in neurodegenerative diseases, where modulation of specific signaling pathways may alleviate symptoms or slow disease progression .

Organic Electronics

The stability and electronic properties of 3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine make it suitable for applications in organic electronics.

Potential Use:
As a building block for advanced materials, it can be utilized in the development of organic semiconductors and photovoltaic devices due to its favorable charge transport properties .

Synthesis of Complex Organic Molecules

The compound serves as an intermediate in the synthesis of other complex organic molecules, which are essential in pharmaceutical manufacturing.

Example:
Its derivatives are being studied for their utility in synthesizing new drug candidates with enhanced efficacy and selectivity against various targets .

Chemical Reactions Analysis

Formation of the Triazolo-Pyrimidine Core

  • Cyclization reactions : Similar compounds are synthesized via condensation of triazoles with pyrimidine precursors. For example, heating with formamide or phenyl isocyanate can generate bicyclic structures .

  • Intermediates : Formation of Schiff bases or amide intermediates (e.g., 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol ) before final cyclization .

Substitution Reactions

  • Thioether linkage : Introduction of the pyridin-2-ylmethylthio group likely occurs via nucleophilic substitution, replacing a halide (e.g., chloride) on the triazolo-pyrimidine ring.

  • Benzyl coupling : The 2-fluorobenzyl group may be attached through a substitution reaction, facilitated by bases like potassium carbonate (K₂CO₃) or coupling agents in solvents such as dimethylformamide (DMF).

Key Reaction Conditions

Reaction Step Reagents/Conditions Purpose
CyclizationFormamide/phenyl isocyanate, 110–160°C Formation of triazolo-pyrimidine core
Nucleophilic substitutionPyridin-2-ylmethylthiol, K₂CO₃, DMFThioether linkage introduction
Benzyl coupling2-fluorobenzyl halide, base, DMFAttachment of 2-fluorobenzyl group

Chemical Stability and Reactivity

The compound’s reactivity is influenced by its heterocyclic core and substituents:

  • Thioether group : Susceptible to oxidation under strong acidic or basic conditions, potentially forming disulfide bonds.

  • Triazolo-pyrimidine ring : Stable under mild conditions but may undergo hydrolysis or ring-opening under harsh acidic/basic environments .

  • Fluorobenzyl substituent : Fluorine’s electron-withdrawing effect stabilizes the aromatic ring, reducing susceptibility to electrophilic substitution.

Characterization Techniques

Method Purpose Key Findings
NMR spectroscopy Confirm aromatic protons, thioether (-SCH₂-) signals, and heterocyclic shiftsIdentifies coupling patterns and substitution sites.
Mass spectrometry Verify molecular weight and fragmentation patternsDetects characteristic peaks for fluorine and sulfur.
HPLC Assess purity and monitor reaction progressEnsures single peak for the target compound.
X-ray diffraction Determine crystal structure and dihedral angles between ringsConfirms coplanarity of substituents (e.g., pyridin-2-ylmethyl group) .

Comparative Analysis of Related Compounds

Compound Structural Features Key Differences
7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorobenzyl)-3H- triazolo[4,5-d]pyrimidine Dual fluorobenzyl substituents, chloro-fluoro groupsChlorine substitution vs. pyridin-2-ylmethyl thioether
N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Thioacetamide group, chlorobenzyl substituentAcetamide linkage instead of pyridin-2-ylmethyl
2-((3-(2-fluorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide Methoxyphenyl acetamide, thioether linkageDifferent aromatic substituents and functional groups

Research Findings

  • Anticancer potential : Similar triazolo-pyrimidine derivatives exhibit antiproliferative activity, suggesting possible kinase inhibition or interference with cell signaling pathways .

  • Structural diversity : Variations in substituents (e.g., chloro, fluoro, methoxy groups) significantly alter biological activity and stability .

  • Synthetic challenges : Multi-step reactions require precise control of temperature and solvent to optimize yields .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : Begin with a multi-step synthesis involving cyclocondensation of fluorobenzyl precursors with pyrimidine-thiol intermediates. Key steps include:

  • Amine-mediated cyclization : React 2-fluorobenzylamine derivatives with pyridinylmethyl thiols under reflux in anhydrous DMF, using catalytic amounts of iodine(III) reagents to enhance regioselectivity .
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to improve yield, as demonstrated in analogous thiazolo-pyrimidine syntheses .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodology : Employ a combination of spectroscopic and crystallographic techniques:

  • NMR/IR : Analyze 1H^1H-NMR (δ 7.2–8.5 ppm for aromatic protons) and IR (C=S stretch at ~680 cm1^{-1}) to verify thioether and triazole functionalities .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/nP2_1/n symmetry, β = 96.33°) for absolute configuration confirmation, as shown in related fluorobenzylidene-pyrimidine analogs .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for antimicrobial and enzyme-inhibitory properties using:

  • Agar diffusion assays : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at 50–100 µg/mL, referencing protocols for thiadiazolo-pyrimidines .
  • Kinase inhibition assays : Use ATP-binding site competition assays with fluorescence-based readouts, leveraging structural similarities to pyrazolo-pyrimidine inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodology : Cross-validate ambiguous signals using:

  • DEPT-135 and 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons and confirm 13C^{13}C assignments for the triazole and pyrimidine moieties .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+[M+H]^+ at m/z 422.46) to rule out isomeric impurities .

Q. What strategies improve the compound’s stability during long-term storage?

  • Methodology :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the thioether bond .
  • Light sensitivity tests : Conduct accelerated degradation studies under UV light (254 nm) to identify photolytic byproducts via HPLC-MS .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., EGFR kinase), focusing on fluorine’s electrostatic contributions and pyridinylmethyl-thiol’s hydrogen-bonding potential .
  • QSAR studies : Correlate substituent electronegativity (e.g., 2-fluorobenzyl vs. 4-fluorobenzyl) with antimicrobial IC50_{50} values from published thiadiazolo-pyrimidine datasets .

Q. What experimental designs address low yields in large-scale synthesis?

  • Methodology :

  • Flow chemistry : Implement continuous-flow reactors to enhance heat transfer and reduce side reactions during exothermic cyclization steps .
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using a central composite design, as applied in thiazolo-pyrimidine syntheses .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results between in vitro and cell-based assays?

  • Methodology :

  • Permeability assays : Measure logP values (e.g., via shake-flask method) to assess cellular uptake limitations. A logP >3 may indicate poor solubility, requiring formulation with cyclodextrins .
  • Metabolic stability tests : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

Tables for Key Data

Property Value/Technique Reference
Crystal SystemMonoclinic (P21/nP2_1/n)
1H^1H-NMR (Aromatic)δ 7.2–8.5 ppm (multiplet)
Antimicrobial ActivityMIC: 12.5 µg/mL (S. aureus)
Molecular Weight (HRMS)422.46 g/mol ([M+H]+[M+H]^+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.